Etravirine-d8 is derived from etravirine, which has the chemical formula C20H15BrN6O. It is classified under the category of antiretroviral agents, specifically targeting the reverse transcriptase enzyme of HIV-1 to inhibit viral replication. The deuterated form, Etravirine-d8, is used primarily for research purposes, particularly in pharmacokinetic studies and drug metabolism investigations .
The synthesis of Etravirine-d8 can be achieved through several methods, one notable approach being microwave-promoted amination reactions. This method significantly reduces the reaction time compared to conventional synthesis techniques. The general synthetic pathway involves:
The molecular structure of Etravirine-d8 retains the core framework of etravirine but includes deuterium substitutions that modify its physical and chemical properties. The structural formula can be represented as:
This modification affects the molecular weight and stability due to the presence of heavier hydrogen isotopes (deuterium), which can influence metabolic pathways and interactions with biological systems.
Etravirine-d8 undergoes similar chemical reactions as its parent compound, including:
Etravirine-d8 functions through direct inhibition of the reverse transcriptase enzyme in HIV-1. By binding to the enzyme's active site, it prevents the conversion of viral RNA into DNA, thereby blocking viral replication. The presence of deuterium may enhance binding affinity or alter pharmacokinetics, although specific studies are required to quantify these effects.
Etravirine-d8 exhibits distinct physical and chemical properties due to its deuterated nature:
Etravirine-d8 is primarily utilized in scientific research settings for:
Etravirine-d8 (C₂₀H₉D₆BrN₆O; CAS 1142096-06-7) is a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. The compound features eight deuterium atoms (⁸D) strategically substituted at both methyl groups (-CD₃) attached to the benzonitrile ring system [1] [4]. This isotopic labeling preserves the core scaffold of Etravirine—a diarylpyrimidine derivative—while modifying its physicochemical behavior. The molecular weight shifts from 435.28 g/mol (non-deuterated) to 443.33 g/mol (deuterated), confirmed by high-resolution mass spectrometry (accurate mass: 440.0867 Da) [4] [6].
Table 1: Atomic Composition of Etravirine vs. Etravirine-d8
Parameter | Etravirine | Etravirine-d8 |
---|---|---|
Molecular Formula | C₂₀H₁₅BrN₆O | C₂₀H₉D₆BrN₆O |
Molecular Weight (g/mol) | 435.28 | 443.33 |
Deuterium Positions | N/A | Two -CD₃ groups |
CAS Number | 269055-15-4 | 1142096-06-7 |
The SMILES notation ([2H]C([2H])([2H])c1cc(cc(c1Oc2nc(Nc3ccc(cc3)C#N)nc(N)c2Br)C([2H])([2H])[2H])C#N
) and InChI key explicitly define the deuterium placement, critical for tracking isotopic integrity during synthesis and analysis [4].
Deuteration minimally alters steric bulk but significantly enhances bond stability. The C-D bond exhibits a lower zero-point vibrational energy and higher dissociation energy (∼1–1.5 kcal/mol) than C-H bonds due to deuterium’s greater mass [8]. This difference induces a deuterium kinetic isotope effect (DKIE), slowing metabolic cleavage at the -CD₃ sites. While Etravirine undergoes rapid hepatic oxidation via cytochrome P450 (CYP) enzymes, Etravirine-d8 shows prolonged metabolic stability in vitro, reducing demethylated metabolite formation [1] [8]. Pharmacologically, both compounds retain identical target affinity (HIV-1 reverse transcriptase inhibition), as deuterium substitution does not alter the pharmacophore’s electronic configuration or steric accessibility [5].
Crystallography: Etravirine-d8 maintains crystallinity similar to Etravirine, but deuterium incorporation subtly influences lattice packing. Co-crystallization studies with L-tartaric acid (1:1 molar ratio) reveal altered hydrogen-bonding networks, evidenced by shifted endotherms in differential scanning calorimetry (DSC) [3].
Table 2: Spectroscopic and Thermal Properties
Technique | Key Findings for Etravirine-d8 |
---|---|
FTIR | Broadening of N-H stretch (3300–3500 cm⁻¹) in co-crystals; C≡N peak at 2225 cm⁻¹ retained [3] |
NMR (Predicted) | Disappearance of -CH₃ signals (∼2.3 ppm); upheld shifts in adjacent protons due to isotopic effects |
Mass Spectrometry | M⁺ peak at m/z 443.33 (vs. 435.28 for Etravirine); fragmentation pattern confirms deuterium retention [4] |
DSC | Melting endotherms at 169–240°C; distinct from non-deuterated Etravirine (260°C) [3] |
FTIR spectra of Etravirine-d8 co-crystals display peak broadening in the 3300–3500 cm⁻¹ region, indicating modified hydrogen-bond donor capacity [3]. Mass spectrometry unequivocally confirms deuterium incorporation via a +8 Da mass shift and characteristic fragmentation ions [4].
Etravirine-d8 shares the low aqueous solubility (<1 µg/mL) of its parent compound due to high lipophilicity (logP ∼4.5) [3] [4]. However, co-crystallization with L-tartaric acid (1:1 ratio) enhances solubility by 2.3-fold in simulated gastric fluid, attributed to disrupted crystal lattice energy and improved wettability [3]. Accelerated stability studies (HPLC monitoring) show:
Table 3: Solubility and Stability Profiles
Condition | Etravirine-d8 | 1:1 Co-crystal | 1:2 Co-crystal |
---|---|---|---|
Aqueous Solubility (µg/mL) | <1 | 2.3 | 1.8 |
Stability (7 days) | >95% purity | 110.5% assay recovery | 115.0% assay recovery |
Deuterium labeling does not inherently alter thermal or photolytic stability but may mitigate oxidative degradation pathways in biological matrices due to DKIE [1] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7